Octanehydrazide

Vue d'ensemble

Description

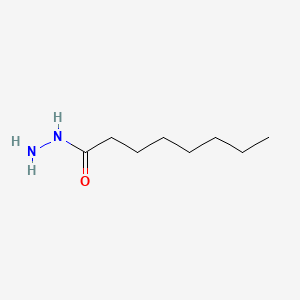

Octanoic hydrazide, also known as Octanoic hydrazide, is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

The exact mass of the compound Octanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Octanoic hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octanoic hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Des dérivés d'octanehydrazide ont été synthétisés et caractérisés pour leurs propriétés anticancéreuses potentielles. Ces composés, en particulier lorsqu'ils incorporent une fraction quinoléine, ont montré des résultats prometteurs contre les lignées cellulaires de neuroblastome et d'adénocarcinome du sein. Les dérivés peuvent induire l'arrêt du cycle cellulaire et réguler à la hausse les protéines régulatrices du cycle cellulaire, contribuant ainsi à leur efficacité anticancéreuse .

Nanophotonique et plasmonique

Dans le domaine de la nanophotonique et de la plasmonique, l'this compound peut jouer un rôle dans le développement de nanostructures optiquement actives. Ces structures sont cruciales pour créer de nouvelles capacités d'instrumentation à l'échelle nanométrique, de détection chimique et biomédicale, de technologies de l'information et des communications, de cellules solaires et d'éclairage améliorés, de traitement des maladies, de remédiation environnementale et de nombreuses autres applications .

Applications biomédicales

Des chitooligosaccharides liés à l'this compound ont été synthétisés, montrant un potentiel pour des applications biomédicales. Ces dérivés pourraient posséder des propriétés amphiphiliques, les rendant adaptés aux systèmes de délivrance de médicaments, à l'ingénierie tissulaire et à d'autres applications médicales où l'interaction entre les composants hydrosolubles et lipidiques est cruciale .

Remédiation environnementale

Les dérivés du composé pourraient être utilisés dans les processus de remédiation environnementale. Par exemple, ils pourraient être impliqués dans le développement de matériaux capables d'extraire efficacement les substances toxiques des solutions aqueuses, contribuant ainsi à la purification de l'eau et d'autres liquides .

Recherche sur la fertilité

L'hydrazide octanoïque a été étudié pour ses effets sur la spermatogenèse. La recherche indique qu'il peut atténuer les dommages à la barrière hémato-testiculaire induits par certaines substances chimiques, protégeant ainsi la santé reproductive. Cela suggère son utilisation potentielle dans les traitements de la fertilité et la gestion de l'infertilité masculine .

Science des matériaux

En science des matériaux, l'this compound peut être utilisé pour modifier les propriétés des polymères. Par exemple, il a été utilisé pour lier des chitooligosaccharides à l'anhydro-d-mannofuranose, conduisant à la création de nouveaux matériaux avec des applications avancées potentielles dans diverses industries, notamment la pharmaceutique et la cosmétique .

Safety and Hazards

Orientations Futures

Relevant Papers

There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding Octanohydrazide and its potential applications.

Mécanisme D'action

Target of Action

Octanehydrazide, also known as Octanoic hydrazide or Octanohydrazide, is a chemical compound with the molecular formula C8H18N2O The primary targets of this compound are currently not well-documented in the literature

Mode of Action

It is hypothesized that, like other hydrazones, it may have unique biological actions and excellent coordination ability . .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Hydrazones, in general, have been found to play a role in various biological processes . .

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body These properties are crucial in determining the bioavailability of a compound

Result of Action

Some studies suggest that hydrazones can have significant effects at the cellular level . .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can significantly influence the action of a compound

Propriétés

IUPAC Name |

octanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUZVGRNTPFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064218 | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-39-8 | |

| Record name | Octanoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

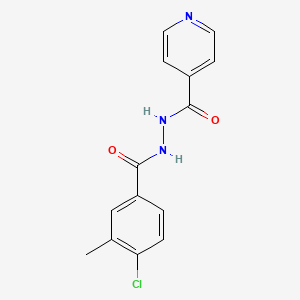

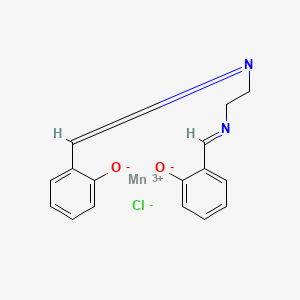

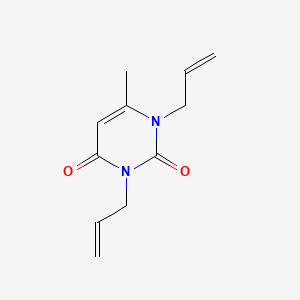

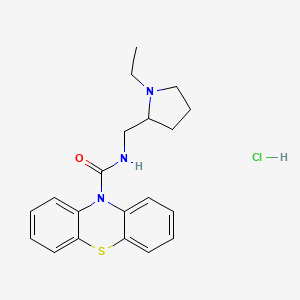

Feasible Synthetic Routes

Q1: What are the potential antiviral applications of Octanoic hydrazide?

A1: Research suggests that Octanoic hydrazide demonstrates potential in removing viral contaminants from biological products. Studies have shown its efficacy in removing Hepatitis B virus (HBV) [] and non-A, non-B hepatitis virus (NANB) [] from factor IX concentrates. This purification is achieved through a chromatographic process using Octanoic hydrazide-Sepharose 4B as a stationary phase. While the exact mechanism of viral removal is not fully elucidated in the provided abstracts, it likely involves hydrophobic interactions between the virus particles and Octanoic hydrazide. This application highlights the potential of Octanoic hydrazide in enhancing the safety of blood products.

Q2: How can Octanoic hydrazide be used to modify biomolecules?

A2: Octanoic hydrazide can be used to functionalize the reducing end of chitooligosaccharides, specifically those containing a 2,5-anhydro-d-mannofuranose unit (COSamf) []. This reaction, facilitated by reductive amination in the presence of NaBH3CN, yields a novel derivative with potential amphiphilic properties. This modification strategy opens avenues for creating new biomaterials with tailored properties.

Q3: What are the structural characteristics of Octanoic hydrazide?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Octanoic hydrazide, its chemical structure can be inferred from its name and applications. As an alkyl hydrazide, it consists of an eight-carbon chain (octyl group) attached to a hydrazide functional group (–CONHNH2). This structure suggests potential amphiphilic properties, with the hydrophobic octyl chain and the polar hydrazide group.

Q4: Are there any studies exploring the potential toxicity of Octanoic hydrazide?

A4: While the provided research highlights the use of Octanoic hydrazide in purifying biological products, none of the abstracts directly address its toxicity profile [, , ]. Further research is needed to thoroughly evaluate the safety and potential adverse effects of Octanoic hydrazide, particularly when used in applications involving human exposure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)